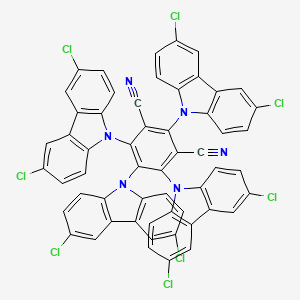
2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile is an organic compound with the molecular formula C56H24Cl8N6 and a molecular weight of 1064.45 g/mol . This compound is known for its unique structure, which includes multiple carbazole units and nitrile groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile typically involves the reaction of 3,6-dichlorocarbazole with isophthalonitrile under specific conditions. One common method includes the use of sodium hydride (NaH) in tetrahydrofuran (THF) as a solvent . The reaction mixture is stirred for several hours to ensure complete reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole units.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile has several scientific research applications:
Chemistry: It is used as a photocatalyst in various organic reactions due to its strong reducing potential.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile involves its ability to act as a photocatalyst. Upon absorption of light, the compound undergoes a photoinduced electron transfer process, generating radical anions that can participate in various chemical reactions . The molecular targets and pathways involved include electron transfer to substrates, leading to their activation and subsequent chemical transformations.
Comparación Con Compuestos Similares
2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile can be compared with other similar compounds such as:
2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile: This compound has a similar structure but lacks the chlorine atoms, resulting in different photophysical properties.
2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile: Another similar compound with diphenylamino groups instead of carbazole units, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its multiple chlorine-substituted carbazole units, which enhance its reactivity and photophysical properties.
Propiedades
Fórmula molecular |
C56H24Cl8N6 |
|---|---|
Peso molecular |
1064.4 g/mol |
Nombre IUPAC |
2,4,5,6-tetrakis(3,6-dichlorocarbazol-9-yl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C56H24Cl8N6/c57-27-1-9-45-35(17-27)36-18-28(58)2-10-46(36)67(45)53-43(25-65)54(68-47-11-3-29(59)19-37(47)38-20-30(60)4-12-48(38)68)56(70-51-15-7-33(63)23-41(51)42-24-34(64)8-16-52(42)70)55(44(53)26-66)69-49-13-5-31(61)21-39(49)40-22-32(62)6-14-50(40)69/h1-24H |
Clave InChI |
OTLSIHXQBVAEKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C3=C(N2C4=C(C(=C(C(=C4C#N)N5C6=C(C=C(C=C6)Cl)C7=C5C=CC(=C7)Cl)N8C9=C(C=C(C=C9)Cl)C1=C8C=CC(=C1)Cl)N1C2=C(C=C(C=C2)Cl)C2=C1C=CC(=C2)Cl)C#N)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1h-Benzo[d]imidazol-2-yl)thio)propan-1-amine](/img/structure/B13641244.png)






![2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641262.png)





